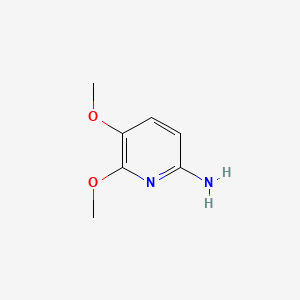

5,6-Dimethoxypyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLREADFYJGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674778 | |

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127980-46-5 | |

| Record name | 5,6-Dimethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5,6 Dimethoxypyridin 2 Amine

Advanced Synthetic Routes to the 5,6-Dimethoxypyridin-2-amine Core Structure

The construction of the 5,6-Dimethoxypyridin-2-amine framework can be approached through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction efficiency, and control over regioselectivity.

Multi-step Synthesis from Fundamental Precursors

A common and versatile approach to polysubstituted pyridines like 5,6-Dimethoxypyridin-2-amine begins with readily available and often simpler pyridine (B92270) precursors. A hypothetical multi-step synthesis can be conceptualized starting from a suitably substituted pyridine, such as a dichloropyridine derivative.

One plausible synthetic strategy begins with a dichlorinated pyridine. For instance, a multi-step process can be envisioned starting from a precursor like 2,3-dichloropyridine. This would involve sequential nucleophilic aromatic substitution reactions to introduce the two methoxy (B1213986) groups and the amino group. The order of these introductions is critical to control the regioselectivity of the final product.

A potential synthetic sequence is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃/H₂SO₄ | 2,3-Dichloro-5-nitropyridine |

| 2 | Methoxylation | Sodium methoxide (NaOMe), Methanol (B129727) (MeOH), heat | 2-Chloro-5-nitro-6-methoxypyridine |

| 3 | Second Methoxylation | Sodium methoxide (NaOMe), Methanol (MeOH), elevated temperature | 5,6-Dimethoxy-2-nitropyridine |

| 4 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂/HCl | 5,6-Dimethoxypyridin-2-amine |

This sequence leverages the directing effects of the existing substituents on the pyridine ring to guide the incoming groups to the desired positions. The initial nitration would be followed by selective methoxylation reactions, where reaction conditions can be tuned to favor substitution at specific positions. Finally, the reduction of the nitro group yields the target amine.

Regioselective Functionalization Approaches for Pyridine Derivatives

The synthesis of specifically substituted pyridines heavily relies on regioselective functionalization. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, often direct nucleophilic attack to the 2- and 4-positions. However, the presence of activating or deactivating groups can significantly alter this reactivity, allowing for targeted substitutions.

In the context of 5,6-Dimethoxypyridin-2-amine synthesis, regioselective methoxylation of a dichloropyridine precursor is a key step. The substitution of a chlorine atom with a methoxy group is a nucleophilic aromatic substitution (SNAr) reaction. The rate and regioselectivity of this reaction are influenced by the electronic effects of the substituents already present on the pyridine ring. For example, starting with 2,3-dichloropyridine, the first methoxylation could potentially occur at either the 2- or 3-position. The presence of an electron-withdrawing group, such as a nitro group introduced in a prior step, can further influence the position of nucleophilic attack.

Similarly, the introduction of the amino group at the 2-position can be achieved through regioselective amination of a 2-chloropyridine intermediate. The reactivity of the C-Cl bond at the 2-position of the pyridine ring is generally higher towards nucleophilic substitution compared to other positions, facilitating the regioselective introduction of the amino group.

Catalyst-Mediated Synthesis and Process Optimization

Modern synthetic organic chemistry heavily relies on catalyst-mediated reactions to improve efficiency, selectivity, and substrate scope. The synthesis of 5,6-Dimethoxypyridin-2-amine can be significantly optimized through the use of various catalytic systems.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds in aromatic systems. This reaction is highly effective for the synthesis of arylamines from aryl halides.

In a synthetic route to 5,6-Dimethoxypyridin-2-amine, the final step could involve the palladium-catalyzed amination of a 2-chloro-5,6-dimethoxypyridine intermediate. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.

Table of Common Ligands for Buchwald-Hartwig Amination:

| Ligand Name | Structure | Key Features |

| XPhos | Bulky, electron-rich biaryl phosphine; effective for a wide range of substrates. | |

| RuPhos | Buchwald biaryl phosphine ligand; provides high catalytic activity. | |

| JohnPhos | Air-stable and versatile ligand for C-N bond formation. |

The use of these advanced catalytic systems allows for the amination to proceed under milder conditions and with higher yields compared to traditional nucleophilic aromatic substitution methods.

While palladium catalysis is prominent, other metal-catalyzed and organocatalytic methods can also be employed in the synthesis of substituted pyridines. Copper-catalyzed amination reactions, for instance, offer an alternative to palladium-based systems for the formation of C-N bonds.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While direct organocatalytic amination of an unactivated pyridine ring is challenging, organocatalysts can be employed in other steps of the synthetic sequence, such as in the construction of the substituted pyridine ring itself from acyclic precursors. These methods often offer advantages in terms of cost, toxicity, and sensitivity to air and moisture compared to metal-based catalysts.

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Once 5,6-Dimethoxypyridin-2-amine is synthesized, its primary amino group serves as a versatile handle for further derivatization, allowing for the generation of a library of related compounds with potentially enhanced molecular complexity and biological specificity.

Common derivatization strategies for the 2-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can be used to introduce a wide variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization reactions allow for the systematic modification of the physicochemical properties of the parent molecule, which is a common strategy in medicinal chemistry for lead optimization.

Functionalization of the Amine Moiety for Diverse Chemical Architectures

The primary amino group at the C2 position is a key nucleophilic center, readily participating in a variety of reactions to build more complex molecular architectures.

Amidation: The formation of an amide bond is a fundamental transformation in organic synthesis, often employed to link molecular fragments. researchgate.net The amine group of 5,6-Dimethoxypyridin-2-amine can be acylated to form amides using several standard methods. These reactions typically involve the coupling of the amine with a carboxylic acid, which has been activated to enhance its reactivity. researchgate.netnih.gov Common strategies include the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. researchgate.net Alternatively, pre-activated carboxylic acid derivatives such as acyl chlorides or anhydrides can be used.

The general mechanism for carbodiimide-mediated amidation involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of 5,6-Dimethoxypyridin-2-amine, leading to the formation of a stable amide bond and a urea byproduct. researchgate.net

Interactive Data Table: Common Reagents for Amidation

| Reagent Class | Specific Example(s) | Role | Byproduct |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxylic acid activation | Dicyclohexylurea (DCU), water-soluble urea derivative |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Direct acylation source | Hydrochloric acid (HCl) |

| Phosphonium Salts | PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Carboxylic acid activation | Tripyrrolidinophosphine oxide |

Alkylation: The nucleophilic character of the 2-amino group also allows for alkylation reactions. However, the reactivity of aminopyridines can be complex. Alkylation can potentially occur at the exocyclic amino group or at the endocyclic ring nitrogen, and controlling the regioselectivity is a key synthetic challenge. researchgate.net The reaction of pyridin-2-yl cyanamide sodium salts, for instance, showed that alkylation occurred at the endo-nitrogen atom of the pyridine ring, while a similar pyrimidin-2-yl cyanamide was alkylated at the exo-nitrogen atom of the aminocyano group. researchgate.net For 5,6-Dimethoxypyridin-2-amine, the specific outcome would depend on the reaction conditions, the nature of the alkylating agent, and the electronic properties of the substituted ring.

Carbamates are versatile functional groups in organic chemistry, serving as important structural motifs in pharmaceuticals and as protecting groups for amines. nih.gov The amine moiety of 5,6-Dimethoxypyridin-2-amine can be converted into a carbamate (B1207046) derivative through reaction with various reagents. This transformation is valuable for modulating the physicochemical properties of the parent molecule or for use as a synthetic intermediate.

Common methods for carbamate formation include:

Reaction with Chloroformates: Treatment of the amine with an alkyl or aryl chloroformate (e.g., ethyl chloroformate, benzyl chloroformate) in the presence of a base yields the corresponding carbamate.

Reaction with Isocyanates: Direct addition of the amine to an isocyanate provides a facile route to N-substituted carbamates.

Curtius Rearrangement: Carbamates can be formed by trapping the isocyanate intermediate generated from an acyl azide with an alcohol. This method can be adapted for more complex syntheses. A reaction of cyclohexane carboxylic acid with diphenylphosphoryl azide (DPPA) can generate an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. mdpi.com

These derivatives are often stable compounds that can serve as protecting groups, which can be removed under specific conditions to regenerate the free amine. nih.gov

Modifications of the Methoxy Substituents

The two methoxy groups at the C5 and C6 positions are generally stable ether linkages. However, they can be chemically modified, most commonly through demethylation, to yield the corresponding hydroxylated pyridines. This transformation is significant as it introduces hydrogen bond donor capabilities, which can be crucial for biological interactions or further synthetic functionalization.

The standard reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.gov The reaction proceeds by coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, releasing the free phenol upon workup. Selective demethylation of one methoxy group over the other could be challenging and would depend on subtle differences in their electronic environment and steric accessibility.

Strategic Substitutions on the Pyridine Ring for Advanced Analogs

Electrophilic aromatic substitution on the pyridine ring allows for the introduction of new functional groups, leading to the creation of advanced analogs. The reactivity of the pyridine ring is complex and governed by the electronic effects of both the ring nitrogen and the existing substituents.

The pyridine ring is inherently electron-deficient, making it less reactive towards electrophiles than benzene. uoanbar.edu.iqlibretexts.org The nitrogen atom exerts a strong electron-withdrawing inductive effect and becomes protonated in acidic reaction media, further deactivating the ring. libretexts.org However, the 2-amino and 5,6-dimethoxy groups are all electron-donating and activating, which counteracts the deactivating effect of the ring nitrogen and directs incoming electrophiles to specific positions.

2-Amino Group: A powerful activating group that directs electrophilic attack to the ortho (C3) and para (C5) positions.

5-Methoxy Group: An activating group that directs ortho (C4) and para (C6) to itself.

6-Methoxy Group: An activating group that directs ortho (C5) to itself.

The net result is a complex interplay of these directing effects. The C3 and C4 positions are the most likely sites for electrophilic attack, as they are activated by the powerful amino group (C3) or the 5-methoxy group (C4) and are not sterically hindered. Nitration of 2-aminopyridine (B139424), for example, typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the outcome influenced by reaction conditions. sapub.org For 5,6-Dimethoxypyridin-2-amine, substitution at C5 is disfavored due to being sterically crowded and already substituted. Therefore, electrophilic substitution is most probable at the C3 or C4 positions.

Interactive Data Table: Potential Electrophilic Substitutions

| Reaction | Typical Reagents | Expected Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5,6-dimethoxypyridin-2-amine and/or 4-Nitro-5,6-dimethoxypyridin-2-amine |

| Halogenation | Br₂ / FeBr₃ or NBS | 3-Bromo-5,6-dimethoxypyridin-2-amine and/or 4-Bromo-5,6-dimethoxypyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 5,6-Dimethoxypyridin-2-amine-3-sulfonic acid |

Medicinal Chemistry and Pharmacological Investigations of 5,6 Dimethoxypyridin 2 Amine Derivatives

Design and Synthesis of Bioactive Derivatives

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 5,6-dimethoxypyridin-2-amine core affect biological activity. These studies guide the design of new derivatives with improved potency and selectivity.

The position and electronic nature of substituents on the pyridine (B92270) ring significantly impact the bioactivity of 5,6-dimethoxypyridin-2-amine derivatives.

Electron-Donating Groups: The two methoxy (B1213986) groups on the 5,6-dimethoxypyridin-2-amine scaffold are electron-donating, which increases the electron density on the pyridine ring. This can enhance the binding of the molecule to its biological target. Studies on related heterocyclic compounds, such as benzimidazoles, have shown that electron-donating groups can contribute to a compound's potency. For instance, a methoxy group at the 6-position of a benzimidazole (B57391) derivative resulted in strong anti-inflammatory activity. nih.gov

Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups can also modulate activity. In some series of compounds, electron-withdrawing substituents have been shown to increase potency. nih.gov For example, in a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, a para-fluorophenyl substituent, which is electron-withdrawing, resulted in the most potent and selective inhibition of the COX-2 isoenzyme. ijper.org

Positional Isomers: The specific placement of substituents is critical. The arrangement of methoxy groups in dimethoxypyridin-3-amine isomers significantly affects their physicochemical properties and reactivity. For example, the 2,6-isomer of dimethoxypyridin-3-amine has a much higher melting point than other isomers, likely due to stronger intermolecular forces.

A summary of how different substituents affect activity in related heterocyclic systems is provided in the table below.

| Compound Series | Substituent | Effect on Activity | Reference |

| Benzimidazoles | 6-methoxy (electron-donating) | Strong anti-inflammatory activity | nih.gov |

| Benzimidazoles | 6-nitro (electron-withdrawing) | More active than other derivatives | nih.gov |

| Thieno[2,3-d]pyrimidines | para-fluorophenyl (electron-withdrawing) | Potent and selective COX-2 inhibition | ijper.org |

| Thieno[2,3-d]pyrimidines | para-methoxy (electron-donating) | Decreased COX-2 affinity | ijper.org |

Lipophilicity and the capacity for hydrogen bonding are key determinants of a drug's pharmacokinetic and pharmacodynamic properties.

Lipophilicity: This property, often measured as logP or logD, influences a drug's absorption, distribution, metabolism, and excretion (ADME). bohrium.compg.edu.pl For orally administered drugs, an optimal lipophilicity range (logP or logD between 1 and 3) is often sought to ensure good membrane permeability and solubility. bohrium.compg.edu.pl The methoxy groups in 5,6-dimethoxypyridin-2-amine contribute to its lipophilicity. In the development of bedaquiline (B32110) analogues for tuberculosis, researchers aimed to create less lipophilic compounds to reduce tissue accumulation and potential toxicity. mdpi.com

Hydrogen Bonding: The amino group of 5,6-dimethoxypyridin-2-amine can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. These interactions are critical for binding to biological targets. mdpi.com The ability of a molecule to form hydrogen bonds can be a key factor in its biological activity. For example, in a series of orexin (B13118510) receptor antagonists, a central heterocyclic ring with hydrogen bond acceptors was a key feature for binding. rsc.org Nonconventional hydrogen bonds, such as those involving a polarized C-H group, are also increasingly recognized as important for ligand-receptor interactions. namiki-s.co.jp

The table below illustrates the importance of lipophilicity and hydrogen bonding in drug design.

| Drug Design Aspect | Key Consideration | Example | Reference |

| Lipophilicity | Optimal range for ADME | Bedaquiline analogues designed to be less lipophilic. | mdpi.com |

| Hydrogen Bonding | Target binding | Orexin antagonists with H-bond accepting heterocycles. | rsc.org |

| Hydrogen Bonding | Target binding | Diaryl ureas acting as both H-bond donors and acceptors. | mdpi.com |

Optimization of Pharmacological Profiles through Structural Modification

Systematic structural modifications of the 5,6-dimethoxypyridin-2-amine scaffold can lead to derivatives with optimized pharmacological profiles. This process often involves balancing potency, selectivity, and pharmacokinetic properties.

For example, in the development of dual orexin receptor antagonists, modifications to the 3,4-dimethoxyphenyl unit (related to the 5,6-dimethoxypyridin-2-amine core) were explored to reduce lipophilicity and improve developability. rsc.org While replacing the methoxy groups with methyl or methylamino groups led to a loss of affinity and metabolic stability, other modifications were more successful. rsc.org This highlights the iterative nature of drug optimization, where multiple properties must be considered simultaneously.

Application of Computational Methods in Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are invaluable. nih.govbeilstein-journals.org These computational techniques use information from a set of molecules known to be active to develop a model that can predict the activity of new, untested compounds. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand binding mechanisms. openmedicinalchemistryjournal.com

ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Biological Evaluation and Target Identification

Derivatives of 5,6-dimethoxypyridin-2-amine have been investigated for a range of biological activities. For instance, the core structure is found in molecules designed as spleen tyrosine kinase (Syk) inhibitors, which are relevant for treating autoimmune diseases. Additionally, related pyridine derivatives have shown potential as anticancer and antimicrobial agents.

The biological evaluation of these compounds involves in vitro assays to determine their potency and selectivity against specific targets, such as enzymes or receptors. This is often followed by cell-based assays to assess their effects in a more biologically relevant context. For example, an analogue of atpenin A5, which inhibits mitochondrial complex II, showed significant anti-proliferative activity in human prostate cancer cell lines. nih.gov

The table below lists some of the biological targets investigated for compounds containing the 5,6-dimethoxypyridin-2-amine or related structures.

| Compound/Derivative | Biological Target/Activity | Therapeutic Area | Reference |

| 5,6-Dimethoxypyridin-2-amine derivatives | Spleen Tyrosine Kinase (Syk) inhibitors | Autoimmune diseases | |

| Atpenin A5 analogue | Mitochondrial complex II inhibitor | Cancer | nih.gov |

| 2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e] mdpi.comthiadiazin-3(4H)-one 1,1-dioxide | Dual orexin receptor antagonist | Insomnia | rsc.org |

| Pyrrolo[3,4-c]pyridine derivative with 5,6-dimethoxypyridin-3-yl ring | PI3Kγ inhibitor | Cancer | mdpi.com |

In Vitro Assessment of Biological Activities

The initial stages of drug discovery for 5,6-Dimethoxypyridin-2-amine derivatives involve a comprehensive evaluation of their biological effects using a variety of in vitro assays. These laboratory-based tests are crucial for identifying promising compounds and elucidating their biological profiles before advancing to more complex studies.

Cell-based assays are fundamental in determining the effects of novel compounds on cellular functions. Derivatives of 5,6-Dimethoxypyridin-2-amine have been evaluated for their ability to influence cell proliferation and viability, particularly in the context of cancer research.

One area of investigation has been the development of mitochondrial complex II inhibitors for their anti-proliferative effects. An analogue of the natural product atpenin A5, derived from a dimethoxypyridine core, demonstrated significant anti-proliferative activity in human prostate cancer cell lines. Specifically, compound 16c , a 6-deshydroxy derivative, showed a potent ability to inhibit cancer cell growth. nih.gov The effects of these compounds are often assessed using metabolic assays like the MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells to determine cell viability. sigmaaldrich.comscispace.com Such assays reveal whether a compound's effect is cytotoxic (cell-killing) or cytostatic (inhibiting proliferation). scispace.com

Another derivative, IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide), exhibited potent activity against a wide range of human cancer cell lines, including leukemia and solid tumors of the breast, liver, and prostate, with IC₅₀ values ranging from 0.012 to 0.298 µmol/L. researchgate.net Notably, this compound was also effective in drug-resistant tumor cells. researchgate.net

Table 1: Cytotoxicity of 5,6-Dimethoxypyridin-2-amine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | Result (IC₅₀) | Source |

|---|---|---|---|---|

| 16c (Atpenin A5 analogue) | Bovine CII | Enzymatic | 96 nM | nih.gov |

| 16c (Atpenin A5 analogue) | CII | Enzymatic | 64 nM | nih.gov |

| IG-105 | Human leukemia and various solid tumor lines | Cytotoxicity | 0.012 - 0.298 µM | researchgate.net |

| Enzalutamide (Control) | 22Rv1 prostate cancer | Cytotoxicity | 29 µg/mL | nih.gov |

Enzymatic Activity Modulation (e.g., PI3Kγ, SYK, Mitochondrial Complex II inhibition)

A key strategy in modern drug design is the targeted modulation of specific enzymes involved in disease pathology. Derivatives of 5,6-Dimethoxypyridin-2-amine have been synthesized to act as inhibitors of several crucial enzymes.

Mitochondrial Complex II (Succinate Dehydrogenase) Inhibition: Mitochondrial complex II is a key enzyme that links the Krebs cycle to the electron transport chain and has emerged as a target in cancer therapy. nih.govnih.gov The natural product atpenin A5 is a highly selective inhibitor of this complex. Synthetic analogues based on a dimethoxypyridine scaffold have been developed to replicate this activity. nih.gov One such analogue, compound 16c , which lacks the 6-hydroxy group of atpenin A5, displayed a potent IC₅₀ value of 64 nM against complex II. nih.gov Another derivative, 16b , with a shorter butyl side chain, had an IC₅₀ of 345 nM. nih.gov The inhibition of complex II by these compounds is considered a primary mechanism for their observed anticancer effects. nih.gov

Spleen Tyrosine Kinase (Syk) Inhibition: Spleen tyrosine kinase (Syk) is a critical mediator in the signaling pathways of immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases. The 5,6-Dimethoxypyridin-2-amine structure serves as a key building block in the synthesis of Syk inhibitors. These compounds are designed to interact with the active site of the enzyme, thereby blocking its activity and modulating immune responses.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is particularly relevant for diseases of the central nervous system. Derivatives of 5,6-Dimethoxypyridin-2-amine have been successfully developed as antagonists for orexin receptors, which are G-protein coupled receptors that regulate the sleep-wake cycle. eurofinsdiscovery.comresearchgate.net

The compound MK-1064 (5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide) was identified as a selective orexin-2 receptor antagonist (2-SORA). researchgate.net Another example is HTL6641 (2-(5,6-dimethoxypyridin-3-yl)-4-(2,4,6-trifluorobenzyl)-2H-pyrido[2,3-e] thiadiazin-3(4H)-one 1,1-dioxide), which acts as a dual orexin receptor antagonist (DORA). rsc.org Radioligand competition assays are commonly used to determine the binding affinity (Ki) of these compounds. acs.orgnih.gov For instance, a novel series of potent, selective, and orally efficacious dual antagonists of the orexin receptors was investigated, leading to the identification of lead compound 27 (HTL6641). rsc.org

Table 2: Orexin Receptor Binding Affinities of 5,6-Dimethoxypyridin-2-amine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target | Assay Type | Result (pKi) | Source |

|---|---|---|---|---|

| HTL6641 (27) | Orexin-1 (OX1) | Radioligand Binding | 8.4 | rsc.org |

| HTL6641 (27) | Orexin-2 (OX2) | Radioligand Binding | 8.8 | rsc.org |

| Compound 6 | Orexin-2 (OX2) | Radioligand Binding | 6.6 | rsc.org |

In Vivo Efficacy Studies of Derivatized Compounds

Following promising in vitro results, select derivatives are advanced to in vivo studies using animal models to assess their efficacy in a living organism. These studies are critical for confirming the therapeutic potential of a compound.

Derivatives targeting orexin receptors have been evaluated in sleep models. MK-1064 was characterized in sleep models across multiple species, including mice, rats, dogs, and rhesus monkeys, where it was shown to promote sleep. researchgate.net Similarly, the dual orexin antagonist HTL6641 was shown to be efficacious in a rat sleep model, confirming its sleep-promoting effects. rsc.org

In the field of oncology, the derivative IG-105 was tested in nude mice bearing human tumor xenografts. researchgate.net Monotherapy with IG-105 resulted in an 81% inhibition of Bel-7402 hepatoma growth and completely inhibited tumor growth at a higher dose. researchgate.net Similar therapeutic responses were observed in mice with MCF-7 breast cancer. researchgate.net Furthermore, when combined with existing chemotherapy agents like oxaliplatin (B1677828) or doxorubicin, IG-105 enhanced their efficacy, turning subcurative treatments into curative ones with complete tumor growth inhibition in the hepatoma model. researchgate.net

Identification and Validation of Molecular Targets

Identifying and validating the specific molecular target of a drug candidate is a cornerstone of modern drug discovery. nih.govslideshare.netsonraianalytics.com This process ensures that the drug's therapeutic effect is due to its interaction with the intended target and helps in understanding its mechanism of action.

For the 5,6-dimethoxypyridin-2-amine derivatives developed as sleep aids, the molecular targets are the orexin-1 (OX1) and orexin-2 (OX2) receptors. researchgate.net The identification of these targets was driven by genetic studies linking deficits in orexin function to narcolepsy. researchgate.net The validation process for compounds like MK-1064 and HTL6641 involved multiple steps. researchgate.netrsc.org Initially, in vitro binding assays confirmed high-affinity binding to human orexin receptors. rsc.orgacs.org Functional assays then demonstrated that these compounds act as antagonists, blocking the signaling induced by the natural orexin peptides. nih.gov Finally, in vivo studies showing that these compounds promote sleep in various animal models provided the ultimate validation of the orexin receptors as the relevant therapeutic targets for insomnia. researchgate.netrsc.org

For anticancer derivatives, mitochondrial complex II was identified as a key target. nih.gov The validation for an atpenin A5 analogue (16c ) involved showing that its potent inhibition of complex II (IC₅₀ of 64 nM) correlated with its anti-proliferative effect on prostate cancer cells. nih.gov A control compound that was inactive against complex II showed no growth inhibition, implicating complex II inhibition as the primary mechanism of action. nih.gov

Pharmacological Mechanisms of Action of 5,6-Dimethoxypyridin-2-amine Analogs

The pharmacological mechanism of action describes how a drug produces its effect at the molecular level. For analogs of 5,6-Dimethoxypyridin-2-amine, the mechanisms are directly linked to their validated molecular targets.

The mechanism for orexin receptor antagonists like HTL6641 and MK-1064 involves competitive inhibition. These compounds bind to the orexin receptors (OX1 and/or OX2), physically blocking the native orexin neuropeptides (Orexin-A and Orexin-B) from binding and activating them. researchgate.netrsc.orgnih.gov Since the orexin system is a primary regulator of wakefulness, this antagonism suppresses the excitatory signals in the brain, thereby promoting the transition to and maintenance of sleep. eurofinsdiscovery.com

For anticancer derivatives that inhibit mitochondrial complex II, the mechanism is centered on the disruption of cellular energy metabolism and redox balance. nih.gov By inhibiting the succinate-ubiquinone reductase activity of complex II, these compounds block a critical step in both the electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This leads to an accumulation of succinate (B1194679) and a decrease in ATP production. nih.gov Furthermore, inhibition of complex II can induce the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis (programmed cell death) in cancer cells. nih.gov This dual effect of energy depletion and oxidative stress underlies their anticancer activity.

Molecular Interactions with Target Receptors and Enzymes

Derivatives of 5,6-dimethoxypyridin-2-amine have demonstrated significant interactions with a variety of molecular targets, a key factor in their therapeutic potential. The specific structural characteristics of these compounds, including the placement of methoxy and amine groups, facilitate these interactions.

One notable interaction is with orexin receptors . Certain derivatives of 5,6-dimethoxypyridin-2-amine act as antagonists for these receptors, which are crucial in regulating the sleep-wake cycle. researchgate.netrevistapsiquiatria.pt For instance, the compound MK-1064, which features a 5,6-dimethoxypyridin-2-yl methyl group, has been identified as a selective orexin 2 receptor antagonist (2-SORA). researchgate.netacs.org This selectivity suggests a specific binding mode within the receptor, likely involving hydrogen bonding and hydrophobic interactions.

Another significant target is tubulin . A derivative, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide, has been shown to bind to the colchicine (B1669291) pocket of tubulin, thereby inhibiting microtubule assembly. researchgate.net This interaction is critical for its anticancer activity. The binding is stabilized by potential hydrogen bonds and hydrophobic interactions within the pocket. researchgate.net

Furthermore, derivatives have been investigated as inhibitors of mitochondrial complex II (succinate dehydrogenase) . nih.gov Analogues of atpenin A5, which incorporate the 5,6-dimethoxypyridin-2-amine scaffold, have shown potent and selective inhibition of this enzyme, a key component of the electron transport chain. nih.gov The interaction likely involves the pyridine nitrogen and methoxy groups forming key contacts within the enzyme's active site.

In the context of antimicrobial activity, these compounds are thought to interact with bacterial enzymes or cell membranes, although the specific targets are not always fully elucidated. For tuberculosis, derivatives have been designed to target enzymes like alanine (B10760859) dehydrogenase and salicylate (B1505791) synthase MbtI , which are essential for the survival of Mycobacterium tuberculosis. nih.govmdpi.com

The following table summarizes the key molecular targets and the nature of the interaction with 5,6-dimethoxypyridin-2-amine derivatives.

| Target Receptor/Enzyme | Type of Interaction | Derivative Class | Therapeutic Implication |

| Orexin Receptors (OX1R, OX2R) | Antagonism | Pyrazole and terpyridine derivatives | Insomnia |

| Tubulin | Binding to colchicine pocket, inhibition of assembly | Carbazole-sulfonamides | Anticancer |

| Mitochondrial Complex II | Inhibition | Atpenin A5 analogues | Anticancer |

| Bacterial Enzymes/Membranes | Inhibition/Disruption | Various pyridine derivatives | Antimicrobial |

| Alanine Dehydrogenase (MTB) | Inhibition | Tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine analogues | Antituberculosis |

| Salicylate Synthase MbtI (MTB) | Inhibition | Furan-based derivatives | Antituberculosis |

Signal Transduction Pathway Perturbations

The interaction of 5,6-dimethoxypyridin-2-amine derivatives with their molecular targets leads to significant perturbations in various signal transduction pathways. These alterations are central to their pharmacological effects.

By acting as orexin receptor antagonists, these compounds block the signaling cascade initiated by the neuropeptides orexin-A and orexin-B. revistapsiquiatria.ptresearchgate.net This antagonism effectively dampens the wake-promoting signals in the brain, leading to the promotion of sleep. researchgate.netrevistapsiquiatria.pt The orexin signaling pathway is a key regulator of arousal, and its inhibition is a novel mechanism for treating insomnia. nih.gov

In the realm of anticancer research, the inhibition of tubulin polymerization by derivatives such as N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide disrupts the formation of the mitotic spindle. researchgate.net This leads to an arrest of the cell cycle in the M-phase, which in turn activates apoptotic pathways. researchgate.net Specifically, this has been shown to involve the inactivation of Bcl-2 and the cleavage of caspase-3, culminating in programmed cell death. researchgate.net

Furthermore, the inhibition of mitochondrial complex II by atpenin A5 analogues disrupts the electron transport chain and cellular respiration. nih.gov This can lead to an increase in reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. nih.gov

The following table details the signal transduction pathways affected by these derivatives.

| Affected Pathway | Mechanism of Perturbation | Consequence |

| Orexin Signaling | Antagonism of OX1R and OX2R | Promotion of sleep |

| Mitotic Spindle Formation | Inhibition of tubulin polymerization | M-phase cell cycle arrest |

| Apoptosis | Bcl-2 inactivation, caspase-3 cleavage | Programmed cell death |

| Mitochondrial Respiration | Inhibition of complex II | Increased ROS, apoptosis |

Investigations into the Underlying Biochemical Processes

Research into 5,6-dimethoxypyridin-2-amine derivatives has shed light on the fundamental biochemical processes they influence.

The antitubercular activity of some derivatives is linked to the inhibition of crucial mycobacterial enzymes. For example, certain analogues of tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine have been shown to inhibit the Mycobacterium tuberculosis alanine dehydrogenase enzyme. nih.gov This enzyme is vital for the bacterium's metabolism, and its inhibition disrupts essential cellular processes. Similarly, other derivatives have been designed to inhibit salicylate synthase MbtI, an enzyme critical for the synthesis of mycobactins, which are siderophores essential for iron acquisition in mycobacteria. mdpi.com

In the context of anticancer activity, the binding of derivatives to tubulin directly interferes with the dynamic process of microtubule assembly and disassembly, a fundamental process for cell division, intracellular transport, and maintenance of cell structure. researchgate.net The inhibition of mitochondrial complex II by atpenin A5 analogues directly impacts cellular energy production by disrupting the Krebs cycle and the electron transport chain. nih.gov

The following table outlines the key biochemical processes affected by these compounds.

| Biochemical Process | Effect of Compound | Therapeutic Relevance |

| Mycobacterial Alanine Dehydrogenase Activity | Inhibition | Antituberculosis |

| Mycobacterial Siderophore Synthesis | Inhibition of MbtI | Antituberculosis |

| Microtubule Dynamics | Inhibition of polymerization | Anticancer |

| Cellular Respiration | Inhibition of mitochondrial complex II | Anticancer |

Therapeutic Applications and Disease Area Research

The unique pharmacological properties of 5,6-dimethoxypyridin-2-amine derivatives have led to their investigation in several therapeutic areas.

Research in Central Nervous System (CNS) Disorders (e.g., Orexin Receptor Antagonism for Insomnia)

A significant area of research for these derivatives is in the treatment of CNS disorders, particularly insomnia. The discovery that orexins are key regulators of wakefulness has led to the development of orexin receptor antagonists as a novel class of hypnotics. researchgate.netrevistapsiquiatria.pt

Derivatives of 5,6-dimethoxypyridin-2-amine have been instrumental in the development of dual orexin receptor antagonists (DORAs), which block both OX1R and OX2R. researchgate.net One such example is MK-1064, a selective orexin 2 receptor antagonist (2-SORA), which contains the 5,6-dimethoxypyridin-2-yl moiety. researchgate.netacs.org Clinical studies with DORAs have demonstrated their efficacy in promoting sleep. revistapsiquiatria.pt This approach to treating insomnia is distinct from traditional hypnotics that act on GABA receptors, and it is thought to have a more favorable profile regarding side effects like next-day drowsiness and cognitive impairment. revistapsiquiatria.ptresearchgate.net

The following table highlights some of the key findings in this area of research.

| Compound/Derivative Class | Target | Key Finding | Reference |

| MK-1064 | Orexin 2 Receptor (OX2R) | Selective antagonist for the treatment of insomnia. | researchgate.netacs.org |

| Dual Orexin Receptor Antagonists (DORAs) | OX1R and OX2R | Promote sleep in animals and humans. | researchgate.netrevistapsiquiatria.pt |

| Suvorexant (a DORA) | OX1R and OX2R | Approved for the treatment of insomnia. | revistapsiquiatria.pt |

Investigations in Antimicrobial and Anticancer Therapeutics

Derivatives of 5,6-dimethoxypyridin-2-amine have shown promise as both antimicrobial and anticancer agents.

In oncology, the ability of certain derivatives to inhibit tubulin polymerization makes them potent anticancer agents. researchgate.netiucr.org For example, N-(2,6-dimethoxypyridin-3-yl)-9-methylcarbazole-3-sulfonamide has demonstrated significant anti-proliferative activity in various human cancer cell lines. researchgate.netiucr.org Another avenue of anticancer research is the inhibition of mitochondrial complex II, with atpenin A5 analogues showing selective toxicity towards cancer cells. nih.gov

The antimicrobial properties of pyridine derivatives, including those of 5,6-dimethoxypyridin-2-amine, have also been a focus of research. These compounds are being explored for the development of new antibiotics due to their ability to interact with bacterial enzymes and cell membranes. nih.gov

Antituberculosis Activity

A specific and critical area of antimicrobial research for these derivatives is in the fight against tuberculosis (TB). With the rise of drug-resistant strains of Mycobacterium tuberculosis, there is an urgent need for new therapeutic agents. cuni.cz

Derivatives of 5,6-dimethoxypyridin-2-amine have been incorporated into more complex molecules designed to combat TB. One such class of compounds is the 5,6,7,8-tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine analogues. nih.gov These compounds have been evaluated for their in vitro activity against both actively replicating and non-replicating M. tuberculosis. nih.gov Notably, some of these derivatives have shown high activity against non-replicative or dormant TB, which is a major challenge in TB treatment. nih.gov

The mechanism of action for some of these antitubercular compounds involves the inhibition of essential mycobacterial enzymes, such as alanine dehydrogenase. nih.gov

The following table presents data on the antitubercular activity of a lead compound from this class.

| Compound | Target | Activity against non-replicative MTB | Reference |

| 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo revistapsiquiatria.ptnih.govthieno[2,3-d]pyrimidin-4-amine (5c) | Alanine Dehydrogenase | 2.7 log reduction of bacteria at 10µg/mL | nih.gov |

Antitumor Activity

The scaffold of 5,6-dimethoxypyridin-2-amine has been incorporated into various novel molecules exhibiting significant antitumor properties. Researchers have explored its derivatives as inhibitors of critical cellular targets, leading to the development of potential anticancer agents.

One area of investigation involves the inhibition of mitochondrial complex II, a crucial enzyme in cellular respiration that is considered a target for cancer therapy. An analogue of atpenin A5, a known inhibitor of mitochondrial complex II, was synthesized using a 5,6-dimethoxypyridin-2-amine framework. This synthetic analogue demonstrated potent anti-proliferative activity against human prostate cancer cell lines, with an IC50 value of 64 nM against complex II.

Derivatives of the closely related pyridopyrimidine class have also shown promise. The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, known as BW301U, acts as a potent, lipid-soluble inhibitor of mammalian dihydrofolate reductase. nih.gov This enzyme is a well-established target in cancer chemotherapy. BW301U has demonstrated significant activity against the Walker 256 carcinosarcoma in rat models. nih.gov

Furthermore, the dimethoxypyridine structural motif is present in novel tubulin ligands. Tubulin is the protein subunit of microtubules, which are essential for cell division, making it an attractive target for anticancer drugs. A synthesized tubulin ligand, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), displayed powerful activity against a range of human cancer cell lines, including leukemia and solid tumors of the breast, liver, prostate, lung, skin, colon, and pancreas, with IC50 values ranging from 0.012 to 0.298 µmol/L. researchgate.net In vivo studies showed that IG-105 could inhibit the growth of Bel-7402 hepatoma and MCF-7 breast cancer xenografts in nude mice. researchgate.net The mechanism of action for IG-105 involves binding to the colchicine site on tubulin, which inhibits microtubule assembly and leads to cell cycle arrest and apoptosis. researchgate.net

Other research has focused on synthesizing novel series of pyridin-2-amine derivatives. A study on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives revealed cytotoxic effects in several cancer cell lines. ajgreenchem.com Specifically, compounds MDT-32 and MDT-47 were identified as promising candidates against ER-α-positive breast cancer cells. ajgreenchem.com Additionally, a compound containing the (5,6-dimethoxypyridin-2-yl)methyl group, MK-1064, is currently under investigation in a clinical trial. drugbank.com

| Derivative Name/Class | Mechanism of Action | Activity Details | Cancer Model(s) |

|---|---|---|---|

| Atpenin A5 Analogue | Mitochondrial complex II inhibitor | IC50: 64 nM | Human prostate cancer cell lines |

| BW301U (Pyrido[2,3-d]pyrimidine derivative) | Dihydrofolate reductase inhibitor | Significant antitumor activity | Walker 256 carcinosarcoma (in rats) |

| IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide) | Tubulin ligand (colchicine site) | IC50: 0.012-0.298 µmol/L | Human leukemia, breast, liver, prostate, lung, skin, colon, and pancreas cell lines; Bel-7402 hepatoma and MCF-7 breast cancer xenografts (in mice) |

| MDT-32 and MDT-47 (pyridin-2-amine derivatives) | Cytotoxic | Promising activity | ER-α-positive breast cancer cells |

| MK-1064 | Not specified | Under investigation in clinical trial NCT02549014 | Not specified |

Other Emerging Therapeutic Potentials (e.g., agrochemicals as intermediates)

Beyond its applications in medicinal chemistry, 5,6-dimethoxypyridin-2-amine and its structural isomers serve as valuable intermediates in the synthesis of agrochemicals, particularly herbicides. The pyridine and pyrimidine (B1678525) rings are core structures in many biologically active substances used in agriculture. google.com

The compound is noted as an important intermediate for the production of sulfonylurea herbicides. This class of herbicides is known for its high efficiency and is a significant component of the global agrochemical market. google.com A related isomer, 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), is also a key intermediate for both pharmaceuticals and agricultural chemicals, especially in the synthesis of various sulfonylurea herbicides. google.comgoogle.com The general class of primary amines are considered fundamental building blocks in the production of agrochemicals. cymitquimica.com The utility of such compounds as intermediates stems from their ability to participate in various chemical reactions to build more complex molecules. guidechem.com

Patents describe methods for preparing these intermediates, highlighting their industrial importance. For instance, a preparation method for 2-amino-4,6-dimethoxypyrimidine is noted for its relevance to producing important intermediates for medicine and agricultural chemicals. google.comgoogle.com

| Intermediate | Application | Product Class |

|---|---|---|

| 5,6-Dimethoxypyridin-2-amine | Intermediate | Sulfonylurea herbicides |

| 2-Amino-4,6-dimethoxypyrimidine (ADMP) | Intermediate | Sulfonylurea herbicides |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopic methods are indispensable for the detailed structural analysis of 5,6-Dimethoxypyridin-2-amine and its derivatives, providing insights into the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,6-Dimethoxypyridin-2-amine and its derivatives. libretexts.org ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 2,6-dimethoxypyridine, the methoxy (B1213986) protons appear as a singlet at approximately 3.891 ppm, while the aromatic protons show signals at 6.277 and 7.445 ppm. chemicalbook.com For derivatives, the chemical shifts can vary depending on the substituents. For instance, in tert-butyl (5,6-dimethoxypyridin-2-yl)(methyl)carbamate, the tert-butyl protons of the Boc protecting group are expected to resonate around 1.4 ppm, with the aromatic pyridine (B92270) protons appearing in the range of 6.5–8.5 ppm. vulcanchem.com The chemical shifts of amine protons (N-H) are often broad and can be identified by their disappearance upon the addition of D₂O. libretexts.org

For fluorinated derivatives, ¹⁹F NMR is a powerful tool. It provides information on the electronic environment of the fluorine atoms, which can be used to confirm the success of fluorination reactions and to study the electronic effects of fluorine substitution.

Table 1: Representative ¹H NMR Data for a Related Dimethoxypyridine Compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.445 |

| Aromatic CH | 6.277 |

| Methoxy (OCH₃) | 3.891 |

Data derived from the spectrum of 2,6-Dimethoxypyridine in CDCl₃. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 5,6-Dimethoxypyridin-2-amine and its derivatives. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compound. For 5,6-Dimethoxypyridin-2-amine, the expected molecular weight is approximately 154.17 g/mol . molbase.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The fragmentation of the pyridine ring and the loss of methoxy groups can also be observed. arkat-usa.org

Different ionization techniques can be employed, such as Electron Impact (EI) and Electrospray Ionization (ESI). google.comacdlabs.com EI is a "hard" ionization technique that often leads to extensive fragmentation, providing detailed structural information. acdlabs.com ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. google.comacdlabs.com HR-MS is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures and for the confirmation of reaction products and impurities.

Table 2: Key Mass Spectrometry Data for 5,6-Dimethoxypyridin-2-amine

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

Data sourced from chemical databases. molbase.com

X-ray Diffraction Studies of Crystalline Forms

This technique is crucial for unambiguously confirming the stereochemistry and regiochemistry of complex derivatives. The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the solid-state material. nih.gov For example, in a related dimethoxypyrimidine derivative, intermolecular N—H⋯N hydrogen bonds were observed to link the molecules into chains. researchgate.net

Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity of bulk materials and to identify different polymorphic forms, which can have significant implications for the stability and solubility of pharmaceutical compounds. ijcce.ac.ir

Table 3: Example Crystal Data for a Related Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 13.5078 Å, b = 7.9272 Å, c = 20.9276 Å, β = 124.027° |

| Volume | 1857.20 ų |

Data for N-(2,6-Dimethoxypyridin-3-yl)-9-methyl-9H-carbazole-3-sulfonamide. nih.gov

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 5,6-Dimethoxypyridin-2-amine from impurities and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, FLD, MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of 5,6-Dimethoxypyridin-2-amine and its derivatives. google.com The choice of detector depends on the properties of the analyte.

UV Detection: Since the pyridine ring is a chromophore, UV detection is a common and robust method for detecting 5,6-Dimethoxypyridin-2-amine. The selection of an appropriate wavelength, often between 254-280 nm, is crucial for achieving good sensitivity. HPLC with UV detection is frequently used for routine purity checks and to monitor the progress of chemical reactions. google.comnih.gov

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, especially for trace-level analysis, fluorescence detection can be employed. This often requires derivatization of the amine group with a fluorescent tag, as primary amines themselves may not be sufficiently fluorescent. chromatographyonline.comthermofisher.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers the combined power of chromatographic separation with the high selectivity and sensitivity of mass detection. This is particularly useful for identifying and quantifying impurities, even at very low levels, and for analyzing complex mixtures. researchgate.net HPLC-MS can provide both qualitative (structural) and quantitative information.

The development of a robust HPLC method involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water gradients), flow rate, and column temperature. nih.govresearchgate.net

Table 4: General HPLC Parameters for Amine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18, C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer with gradient elution |

| Detection | UV (220-280 nm), FLD (with derivatization), MS |

| Flow Rate | 0.5 - 1.5 mL/min |

General parameters based on common HPLC methods for amine-containing compounds. nih.govresearchgate.net

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a suitable technique for the analysis of volatile derivatives of 5,6-Dimethoxypyridin-2-amine and for the detection of volatile impurities that may be present from the synthesis process. The compound itself may require derivatization to increase its volatility and thermal stability for GC analysis.

GC is often coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (GC-MS) for definitive identification of separated components. researchgate.net GC-MS is a powerful tool for identifying and quantifying trace-level impurities, such as residual solvents or by-products from the synthesis. researchgate.net The selection of the appropriate GC column (e.g., based on polarity) and temperature program is critical for achieving good separation of the components of interest. researchgate.net

Development of Derivatization Protocols for Enhanced Detection and Separation

5,6-Dimethoxypyridin-2-amine, like many primary amines, may exhibit poor chromatographic retention on reversed-phase columns and lack a strong chromophore, which complicates its detection by UV-based methods. chromatographyonline.com Chemical derivatization is a widely employed strategy to overcome these limitations by converting the analyte into a derivative with improved volatility, stability, chromatographic properties, or detectability. sigmaaldrich.comsigmaaldrich.comjfda-online.com

Pre-column derivatization for High-Performance Liquid Chromatography (HPLC) analysis often involves reacting the primary amine group with a reagent that introduces a fluorescent or UV-absorbing tag. thermofisher.com This not only enhances detection sensitivity but can also improve the separation from other matrix components. chromatographyonline.com For Gas Chromatography (GC) analysis, derivatization is necessary to increase the volatility and thermal stability of the polar amine. sigmaaldrich.comresearchgate.net

Common derivatization strategies applicable to primary amines include:

Acylation: Reagents like acetic anhydride (B1165640) or perfluoroacyl anhydrides react with the amine to form amides. researchgate.netmdpi.com These derivatives are often more volatile and suitable for GC analysis.

Reaction with Fluorescent Reagents: Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used to create highly fluorescent derivatives for HPLC with fluorescence detection (HPLC-FLD), offering excellent sensitivity. thermofisher.commdpi.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a nonpolar silyl (B83357) group, making the compound suitable for GC-MS analysis. sigmaaldrich.com

A hypothetical derivatization protocol for HPLC-FLD analysis could involve reacting 5,6-Dimethoxypyridin-2-amine with a reagent like FMOC-Cl in a borate (B1201080) buffer. The resulting stable derivative would exhibit strong fluorescence, allowing for trace-level quantification. Similarly, for GC-MS, derivatization with MTBSTFA at an elevated temperature would yield a volatile TBDMS-derivative with a characteristic mass spectrum for identification and quantification. sigmaaldrich.com

Table 1: Overview of Potential Derivatization Reagents for 5,6-Dimethoxypyridin-2-amine

| Derivatization Reagent | Abbreviation | Target Functional Group | Analytical Technique | Key Advantages |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amines | HPLC-FLD/UV | Rapid reaction, stable derivatives, high sensitivity. thermofisher.com |

| o-phthalaldehyde | OPA | Primary Amines | HPLC-FLD | Fast reaction, suitable for automated pre-column derivatization. thermofisher.com |

| 4-chloro-7-nitrobenzofurazane | NBD-Cl | Primary/Secondary Amines | HPLC-FLD | Forms highly fluorescent and stable derivatives. mdpi.com |

| Acetic Anhydride | - | Primary/Secondary Amines | GC-MS | Protects amine groups, prevents reactions, and allows for accurate quantification. mdpi.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amines, Hydroxyls, Thiols | GC-MS | Forms stable derivatives that are less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| Benzenesulfonyl chloride | BSC | Primary/Secondary Amines | GC-MS | Forms derivatives with low polarity, preventing interaction with silanol (B1196071) groups in the GC column. gdut.edu.cn |

Impurity Profiling and Control Strategies in Pharmaceutical Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies to ensure the safety and efficacy of the final pharmaceutical product. A comprehensive understanding of potential impurities in 5,6-Dimethoxypyridin-2-amine is necessary to develop effective control strategies.

Identification of Related Substances and By-products

Impurities in 5,6-Dimethoxypyridin-2-amine can originate from starting materials, intermediates, side reactions during synthesis, or degradation. Based on common synthetic routes for substituted pyridines, several potential related substances and by-products can be hypothesized. For instance, the synthesis may involve the amination of a corresponding halogenated or hydroxylated pyridine precursor.

Potential impurities could include:

Starting Material Residues: Unreacted precursors such as 2-chloro-5,6-dimethoxypyridine or 2-bromo-5,6-dimethoxypyridine.

Intermediates: In multi-step syntheses, residual intermediates can be carried through to the final product.

By-products from Side Reactions:

Incomplete Methylation: If the methoxy groups are introduced during the synthesis, mono-methoxy analogs like 5-methoxy-pyridin-2-amine or 6-methoxy-pyridin-2-amine could form.

Positional Isomers: Depending on the synthetic strategy, isomers such as 4,5-dimethoxypyridin-2-amine (B1339457) could be generated.

Oxidation Products: The pyridine nitrogen can be oxidized to form 5,6-Dimethoxypyridin-2-amine N-oxide.

Hydrolysis Products: If the synthesis is not anhydrous, methoxy groups could be hydrolyzed to hydroxyl groups, forming compounds like 6-methoxy-2-amino-pyridin-5-ol.

In the context of related compounds, analysis of 2,6-Dimethoxy-3,5-pyridinediamine HCl revealed impurities such as 2,6-dimethoxy-3-nitropyridine (B97036) and 3-amino-2,6-methoxypyridine, highlighting the types of process-related impurities that can arise. europa.eu

Table 2: Potential Related Substances and By-products of 5,6-Dimethoxypyridin-2-amine

| Compound Name | Structure | Potential Source |

| 2-Chloro-5,6-dimethoxypyridine | A pyridine ring with a chlorine at position 2 and methoxy groups at positions 5 and 6. | Unreacted starting material |

| 6-Methoxy-pyridin-2-amine | A pyridine ring with a methoxy group at position 6 and an amine at position 2. | Incomplete methylation by-product |

| 5,6-Dimethoxypyridin-2-amine N-oxide | A pyridine N-oxide ring with methoxy groups at positions 5 and 6 and an amine at position 2. | Oxidation by-product |

| 4,5-Dimethoxypyridin-2-amine | A pyridine ring with methoxy groups at positions 4 and 5 and an amine at position 2. | Isomeric by-product |

| 1-(5,6-dimethoxypyridin-2-yl)ethanone | An ethanone (B97240) group attached to position 2 of a 5,6-dimethoxypyridine ring. | Impurity from a related synthesis. axios-research.com |

Metabolism and Toxicological Research of Pyridin 2 Amine Derivatives

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental in early drug discovery to estimate how a compound will be processed in the body. wuxiapptec.comumb.edu.pl These tests provide initial data on metabolic rate and the enzymes involved.

Hepatic Microsomal Stability Studies

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, are used to determine a compound's intrinsic clearance. acs.org While specific half-life (t½) and intrinsic clearance (CLint) values for 5,6-Dimethoxypyridin-2-amine itself are not publicly available, research on complex molecules incorporating this structure, like MK-1064, indicates that such studies were performed to ensure suitable pharmacokinetic profiles. medchemexpress.com The development of MK-1064 as an orally bioavailable drug suggests that it, and by extension its core components, possessed adequate stability in these assays to proceed to further testing. researchgate.netwuxiapptec.com

Table 1: Representative Hepatic Microsomal Stability Data for Drug Candidates This table is illustrative, as specific data for 5,6-Dimethoxypyridin-2-amine is not available in the public domain. It shows typical parameters measured in such studies.

| Species | Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Cytochrome P450 (CYP) Mediated Metabolism and Inhibition

Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism for a vast number of drugs. biorxiv.org Assessing a compound's interaction with these enzymes is critical to prevent adverse drug-drug interactions. core.ac.uk During the development of the selective orexin (B13118510) 2 receptor antagonist (2-SORA) MK-1064, which contains the 5,6-dimethoxypyridin-2-amine moiety, reversible CYP inhibition was identified as a significant challenge that needed to be addressed through structural modifications. drugbank.comresearchgate.net

Studies on related orexin receptor antagonists have shown that CYP3A4 is often the main enzyme responsible for metabolism. researchgate.net For two novel orexin-2 receptor radioligands related to MK-1064, low inhibition (IC50 > 5 µM) was observed for major CYP isoforms including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.org While the specific IC50 values for MK-1064 are not detailed in the available literature, its successful progression to clinical trials indicates that the initial CYP inhibition liabilities were successfully mitigated. drugbank.comnih.gov

Table 2: Representative Cytochrome P450 (CYP) Inhibition Profile This table presents typical data sought in CYP inhibition assays. Specific IC50 values for derivatives of 5,6-Dimethoxypyridin-2-amine like MK-1064 are not publicly available but were assessed during its development. researchgate.netacs.org

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 5 |

| CYP2C9 | > 5 |

| CYP2C19 | > 5 |

| CYP2D6 | > 5 |

| CYP3A4 | > 5 |

Identification of Metabolic Pathways and Major Metabolites (e.g., N-dealkylation)

The metabolic transformation of amine-containing compounds often involves pathways such as N-dealkylation and N-oxidation. scribd.com For a molecule like 5,6-Dimethoxypyridin-2-amine, the two methoxy (B1213986) groups also present potential sites for O-demethylation. The synthesis of a radiolabeled version of MK-1064, specifically [11C]MK-1064, was achieved by O-[11C]methylation of the precursor 5″-chloro-N-((5-hydroxy-6-methoxypyridin-2-yl)methyl)-[2,2′:5′,3″-terpyridine]-3′-carboxamide. nih.gov This indicates that demethylation of the pyridine (B92270) ring is a known metabolic route.

While a detailed list of major metabolites for compounds featuring the 5,6-Dimethoxypyridin-2-amine core is not available, the primary metabolic pathways for related complex molecules often involve oxidation and demethylation. researchgate.net The study of these metabolites is crucial as they can be active, inactive, or potentially toxic.

In Vivo Metabolic Fate and Pharmacokinetics

Absorption, Distribution, and Excretion (ADE) Studies

Though specific ADE parameters for 5,6-Dimethoxypyridin-2-amine are not documented, the properties of MK-1064 provide valuable insights. MK-1064 was developed as an orally active antagonist and demonstrated moderate oral bioavailability and clearance in multiple species, including rats, dogs, and rhesus monkeys. medchemexpress.com Its progression to human clinical trials, where single oral doses were administered, confirms that the compound has acceptable absorption characteristics for therapeutic use. nih.govnih.gov The distribution of such compounds to target tissues, and their subsequent excretion, are critical factors that were evaluated to establish a viable drug candidate. wuxiapptec.com

P-glycoprotein (P-gp) Efflux and Drug Transport Mechanisms

P-glycoprotein (P-gp) is an efflux transporter protein that can pump foreign substances out of cells, reducing drug absorption and penetration into tissues like the brain. mdpi.comnih.gov For drug candidates, being a P-gp substrate can be a significant liability. nih.gov During the development of MK-1064, P-glycoprotein efflux was identified as a key challenge that was overcome through medicinal chemistry efforts. researchgate.net

Bidirectional transport assays, often using Caco-2 cell monolayers, are employed to determine if a compound is a P-gp substrate. mdpi.com In these assays, the transport of a compound is measured from the apical (A) to basolateral (B) side and from the basolateral (B) to apical (A) side. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2.0 is generally considered indicative of active efflux. mdpi.com While the specific efflux ratio for MK-1064 is not published, the acknowledgment of P-gp efflux as an issue suggests that initial derivatives likely had high efflux ratios that were subsequently reduced to an acceptable level in the final clinical candidate. researchgate.net

Table 3: Representative P-glycoprotein (P-gp) Efflux Assay Results This table illustrates the type of data generated to assess P-gp liability. An efflux ratio >2 suggests the compound is a substrate for efflux transporters. Specific values for 5,6-Dimethoxypyridin-2-amine derivatives are not publicly available. researchgate.netmdpi.com

| Compound Series | Apparent Permeability (Papp, 10-6 cm/s) A -> B | Apparent Permeability (Papp, 10-6 cm/s) B -> A | Efflux Ratio | P-gp Substrate |

| Initial Leads | Low | High | > 2 | Yes |

| Optimized Candidate (e.g., MK-1064) | Moderate/High | Moderate/High | < 2 | No |

Research into Mechanistic Toxicology of Pyridine Amines

The toxicological assessment of pyridine amines is essential for evaluating their safety and mechanism of action. Research into this class of compounds investigates how structural modifications influence their interaction with biological systems, leading to potential toxicity.

Genotoxicity and mutagenicity studies are crucial for identifying compounds that can cause genetic damage, a key factor in carcinogenesis. While direct and comprehensive genotoxicity data for 5,6-Dimethoxypyridin-2-amine is not extensively documented in public literature, analysis of related pyridine and aminopyridine structures provides valuable context.

Based on structure-activity relationship analyses of monoaminopyridines, it is suggested that they are unlikely to be mutagenic in standard genotoxicity assays. epa.gov For example, 2-Aminopyridine (B139424) tested negative for mutagenicity in multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) at concentrations up to 10,000 µ g/plate , both with and without metabolic activation. epa.gov It also did not show mutagenic activity in an Escherichia coli paper-disk assay. epa.gov However, other heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), which is formed during the cooking of meat, are known to be mutagenic and carcinogenic after metabolic activation. oup.comnih.gov

In the case of 6-methoxy-2-methylamino-3-aminopyridine HCl, a related aminopyridine used in hair dyes, the compound did induce gene mutations in bacteria. europa.eu However, this result was not confirmed in mammalian cells, and under in vivo conditions, the findings from in vitro gene mutation assays were not substantiated. europa.eu The genotoxicity of aminophenols, which can be metabolites of aminopyridines, is thought to be linked to the generation of reactive oxygen species (ROS) through redox cycling, rather than the formation of covalent DNA adducts. nih.gov These assessments on structurally similar compounds underscore the necessity for specific testing of 5,6-Dimethoxypyridin-2-amine to definitively characterize its genotoxic and mutagenic potential.

The cytotoxic potential of 5,6-Dimethoxypyridin-2-amine has been explored primarily through the investigation of its derivatives, which have been synthesized for various therapeutic applications, particularly in oncology. This compound serves as a key intermediate in the creation of more complex molecules with specific biological activities.

One area of research involves the synthesis of analogues of atpenin A5, a natural inhibitor of mitochondrial complex II (succinate dehydrogenase). nih.gov These derivatives have shown significant anti-proliferative activity. For instance, derivative 16c, derived from a related pyridine structure, displayed selective, dose-dependent inhibition of cell growth in DU-145 and 22Rv1 human prostate cancer cell lines. nih.gov This inhibition of mitochondrial complex II disrupts the electron transport chain, leading to reduced oxygen consumption, decreased ATP production, and ultimately, cancer cell death. nih.gov

Another derivative, N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide (IG-105), has demonstrated potent anticancer activity against a wide range of human cancer cell lines, including leukemia, breast, liver, and prostate cancers, with IC₅₀ values in the nanomolar to low micromolar range. researchgate.net The mechanism of action for IG-105 involves the inhibition of microtubule assembly by binding to the colchicine (B1669291) site on tubulin. researchgate.net This disruption of the microtubule network leads to an arrest of the cell cycle in the M-phase, followed by apoptosis mediated through caspase pathways. researchgate.net

Studies on other pyridine derivatives have also highlighted various mechanisms of cytotoxicity, including the induction of apoptosis through caspase-dependent pathways and the generation of reactive oxygen species (ROS). nih.govnih.gov The cytotoxic effects of these compounds are often selective, showing greater potency against cancer cells than normal, non-malignant cells. nih.gov

Interactive Table: Cytotoxicity of Pyridine Derivatives

| Compound/Derivative | Cell Line(s) | IC₅₀ Value | Mechanism of Action | Reference |

| Atpenin A5 Analogue (16c) | DU-145 (Prostate) | 13 µg/mL | Mitochondrial Complex II Inhibition | nih.gov |

| Atpenin A5 Analogue (16k) | 22Rv1 (Prostate) | 2 µg/mL | Mitochondrial Complex II Inhibition | nih.gov |

| IG-105 | Bel-7402 (Hepatoma) | ~0.17 µM | Tubulin Polymerization Inhibition | researchgate.net |

| Di(2-picolyl) amine (DPA) | HEK293 (Kidney) | 1,079 µM | Caspase-dependent Apoptosis | nih.gov |

| RangerPro (Glyphosate formulation) | Caco-2 (Intestinal) | 125 µg/mL | Necrotic Effects | biorxiv.org |

A critical aspect of toxicological research for new chemical entities, especially those intended for pharmaceutical use, is the assessment of organ-specific toxicity. Cardiotoxicity is a primary concern, often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. drughunter.com Inhibition of the hERG channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia known as Torsades de Pointes. drughunter.comnih.gov